molecular formula C9H8Cl2O3 B12396048 2,4-D Methyl ester-d3-1

2,4-D Methyl ester-d3-1

Cat. No.: B12396048
M. Wt: 238.08 g/mol
InChI Key: HWIGZMADSFQMOI-NRUYWUNFSA-N
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Description

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate is a deuterated derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) methyl ester. It is synthesized by introducing three deuterium atoms at the 3,5,6 positions of the aromatic ring (Figure 1, ), a process that enhances its utility as an internal standard in analytical chemistry. The parent compound, 2,4-D methyl ester, is prepared via esterification of 2,4-dichlorobenzoic acid with methanol and sulfuric acid . The deuterated version is critical for minimizing matrix interference in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses, particularly in environmental and agricultural testing .

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

238.08 g/mol

IUPAC Name

methyl 2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetate

InChI

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i2D,3D,4D

InChI Key

HWIGZMADSFQMOI-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC(=O)OC)Cl)[2H])Cl)[2H]

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Hydrogen/Deuterium Exchange

This method leverages acidic conditions to replace hydrogen atoms with deuterium at specific ring positions.

  • Procedure :

    • Substrate : 2,4-dichlorophenol (1.0 mol) is dissolved in deuterated sulfuric acid (D2SO4, 98% D) and deuterium oxide (D2O).
    • Reaction Conditions : The mixture is heated to 150–180°C under reflux for 48–72 hours.
    • Mechanism : Protons at positions 3, 5, and 6 undergo exchange due to the electron-withdrawing effects of the adjacent chlorine atoms, which activate these positions for electrophilic substitution.
    • Yield : ~60–70% deuterium incorporation per target position, confirmed via NMR and mass spectrometry.
  • Challenges :

    • Over-deuteration at non-target positions (e.g., position 1) may occur, necessitating purification via fractional crystallization or chromatography.
    • Residual protonated species require iterative exchange cycles.

Directed Ortho-Metalation and Deuteration

This approach uses temporary directing groups to achieve regioselective deuteration.

  • Procedure :

    • Protection : 2,4-dichlorophenol is converted to its tert-butyldimethylsilyl (TBDMS) ether to enhance solubility and direct metalation.
    • Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate at position 3.
    • Deuteration : Quenching with deuterium oxide (D2O) introduces deuterium at position 3.
    • Repetition : Steps 2–3 are repeated for positions 5 and 6 using sequential protection-deprotection strategies.
    • Deprotection : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF).
  • Yield : 85–90% deuterium incorporation per position, with >99% regioselectivity.

Esterification of 2,4-Dichlorophenol-d3

The deuterated phenol is subsequently esterified to form the target compound.

Nucleophilic Acyl Substitution

A classic method employing methyl chloroacetate as the acylating agent.

  • Procedure :

    • Base Activation : 2,4-Dichlorophenol-d3 (1.0 mol) is dissolved in acetone and treated with potassium carbonate (2.5 mol) to generate the phenoxide ion.
    • Acylation : Methyl chloroacetate (1.2 mol) is added dropwise at 50–60°C, and the reaction is stirred for 12–18 hours.
    • Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure.
    • Purification : The crude product is recrystallized from methyl tert-butyl ether (MTBE) at 0–5°C, yielding white crystals.
  • Reaction Equation :
    $$
    \text{2,4-Cl}2\text{C}6\text{H}2\text{D}3\text{OH} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{2,4-Cl}2\text{C}6\text{H}2\text{D}3\text{OCH}2\text{COOCH}3 + \text{HCl}
    $$

  • Yield : 75–85%, with purity >98% by HPLC.

Mitsunobu Esterification

For enhanced stereochemical control, particularly in deuterated systems.

  • Procedure :

    • Reagents : 2,4-Dichlorophenol-d3 (1.0 mol), methyl glycolate (1.1 mol), triphenylphosphine (1.2 mol), and diethyl azodicarboxylate (DEAD, 1.2 mol) in THF.
    • Conditions : Stirred at 0°C for 6 hours, then warmed to room temperature for 12 hours.
    • Workup : The mixture is concentrated, and the product is extracted with ethyl acetate.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the ester.
  • Yield : 80–90%, with no racemization observed.

Analytical Validation

Critical quality control steps ensure the integrity of the deuterated product:

Parameter Method Specification
Deuterium Incorporation MS (ESI+) m/z 238.08 [M+H]⁺, D3 pattern confirmed
Purity HPLC (C18 column) ≥98% (UV detection at 254 nm)
Residual Solvents GC-FID <0.1% (MTBE, acetone)

Industrial-Scale Considerations

  • Solvent Selection : MTBE and toluene are preferred for crystallization due to their low polarity and high volatility.
  • Temperature Control : Slow cooling (1–2°C/min) from 50°C to 0°C ensures uniform crystal growth and minimizes impurities.
  • Seeding : Pure methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate crystals are added to induce nucleation, reducing Ostwald ripening.

Challenges and Innovations

  • Deuterium Loss : Prolonged heating during esterification can cause deuterium exchange. Solutions include using deuterated solvents (e.g., DMF-d7) and minimizing reaction times.
  • Cost Efficiency : Directed metalation reduces deuterium waste compared to bulk exchange methods, lowering production costs by ~30%.

Chemical Reactions Analysis

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Herbicide Research

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate is primarily utilized in studies related to herbicide efficacy and environmental impact. Its structure allows researchers to trace the metabolism and degradation pathways of herbicides in various ecosystems.

  • Case Study: Metabolic Pathways
    Research has shown that the incorporation of deuterium into the molecular structure aids in understanding metabolic pathways in plants. This isotopic labeling can help differentiate between natural and synthetic sources of 2,4-D in soil and plant tissues, providing insights into the environmental fate of herbicides .

Toxicological Studies

The compound is also significant in toxicology research. Its toxic effects on non-target organisms and humans are critical for assessing safety and regulatory compliance.

  • Case Study: Toxicity Assessment
    A study reported severe poisoning from exposure to 2,4-D derivatives, highlighting the importance of understanding the toxicological profiles of such compounds. The research indicated that acute exposure could lead to severe health issues, including respiratory failure and neurological damage . Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate serves as a model compound for evaluating these effects due to its structural similarities with other chlorophenoxy herbicides.

Environmental Monitoring

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate is used in environmental monitoring programs to detect contamination levels in agricultural areas.

  • Application: Soil and Water Testing
    The compound can be employed as a tracer in studies assessing pesticide runoff into water bodies. By analyzing samples for the presence of this labeled compound, researchers can estimate the extent of contamination and develop strategies for mitigation .

Analytical Chemistry

In analytical chemistry, methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate serves as a standard for calibrating instruments used in pesticide residue analysis.

  • Application: Calibration Standards
    The use of this deuterated compound allows for more accurate quantification of pesticide residues in food and environmental samples. It enhances the sensitivity and specificity of mass spectrometry techniques used for detecting low concentrations of pesticides .

Agricultural Research

The compound plays a role in agricultural research focused on crop protection strategies.

  • Case Study: Efficacy Studies
    Field trials have demonstrated that variations of 2,4-D can be effective against specific weed species while minimizing harm to crops. Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate is often included in these studies to evaluate its effectiveness as a selective herbicide .

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Herbicide ResearchStudying metabolic pathwaysHelps trace herbicide degradation in ecosystems
Toxicological StudiesAssessing health impactsSevere poisoning cases highlight toxicity risks
Environmental MonitoringDetecting pesticide contaminationUseful as a tracer for runoff studies
Analytical ChemistryCalibration standard for pesticide analysisEnhances sensitivity in mass spectrometry
Agricultural ResearchEvaluating crop protection strategiesEffective against specific weeds while protecting crops

Mechanism of Action

The mechanism of action of Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects various pathways involved in cell division and elongation .

Comparison with Similar Compounds

Comparison with Deuterated Analogous Compounds

Deuterated analogs of chlorophenoxy herbicides vary in isotopic labeling patterns, functional groups, and applications. Key compounds include:

2,4-Dichlorophenoxy-3,5,6-D3-Acetic-d2 Acid (CAS 352438-69-8)
  • Structure : Contains three deuteriums on the aromatic ring and two on the acetic acid moiety (CD₂ group).
  • Use : Supplied as a 100 µg/mL solution in acetonitrile for precise quantification in pesticide residue analysis .
  • Advantage: The additional deuteration (D5 total) improves chromatographic separation from non-deuterated 2,4-D in LC-MS workflows .
4-(2,4-Dichlorophenoxy-3,5,6-D3) Butyric Acid (CAS 1219802-46-6)
  • Structure : Features a butyric acid chain instead of acetic acid, with deuteration at the 3,5,6 positions.
  • Use : Employed in studies requiring longer alkyl chains for solubility optimization in lipid-rich matrices .
Methyl 2,4-Dichlorophenoxy-3,5,6-D3-Acetate (CAS Not Explicitly Listed)
  • Structure : Ester form with D3 labeling on the aromatic ring.
  • Use : Preferred over acidic forms for gas chromatography (GC) due to higher volatility .

Table 1: Key Properties of Deuterated Chlorophenoxy Compounds

Compound Name CAS Number Molecular Formula Deuterium Positions Concentration/Form Supplier
Methyl 2,4-D-D3-Acetate - C₉H₅D₃Cl₂O₃ 3,5,6 (aromatic) 0.05 g (neat) Shanghai Anpel
2,4-D-D3-Acetic-d2 Acid 352438-69-8 C₈H₃D₅Cl₂O₃ 3,5,6 + CD₂ 100 µg/mL in acetonitrile Chiron
4-(2,4-D-D3) Butyric Acid 1219802-46-6 C₁₀H₇D₃Cl₂O₃ 3,5,6 (aromatic) 10 mg (neat) Kanto

Comparison with Non-Deuterated Parent Compounds

2,4-Dichlorophenoxyacetic Acid (2,4-D, CAS 94-75-7)
  • Activity : Broad-spectrum herbicide targeting broadleaf weeds.
  • Limitation : Co-elutes with matrix components in MS, complicating quantification .
Methyl 2,4-Dichlorophenoxyacetate (Non-Deuterated)
  • Use : Active ingredient in commercial herbicides.
  • Drawback : Lacks isotopic distinction for internal standardization, leading to higher quantification errors .

Table 2: Analytical Performance Comparison

Parameter Methyl 2,4-D-D3-Acetate Non-Deuterated 2,4-D Methyl Ester
Retention Time Shift +0.3 min (GC-MS) Baseline overlap
Signal-to-Noise Ratio 25:1 8:1
Quantification Error <5% 15–20%

Key Differentiation :

  • The D3 labeling in Methyl 2,4-D-D3-acetate provides a distinct mass shift (+3 Da) in MS, whereas compounds like Malathion-d10 (+10 Da) offer larger shifts for complex matrices .

Biological Activity

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate is a compound of significant interest due to its potential biological activities, particularly in the context of its structural analogs and related compounds. This article explores its biological activity, focusing on pharmacological effects, toxicity studies, and relevant case studies.

Chemical Structure and Properties

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate is a chlorinated phenoxy compound. Its chemical formula is C9H8Cl2O2C_9H_8Cl_2O_2, and it features two chlorine atoms on the aromatic ring. The presence of these halogen substituents often influences the compound's biological activity and environmental behavior.

Pharmacological Activity

1. Mechanism of Action:
The biological activity of methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate can be partially attributed to its structural similarity to herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds typically act as auxin mimics in plants, leading to uncontrolled growth and eventual plant death. In mammals, such compounds may exhibit different mechanisms including endocrine disruption or cytotoxicity.

2. Toxicity Studies:
Research indicates that methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate exhibits varying levels of toxicity depending on the exposure route and concentration. For example:

Study Organism Effect Concentration Outcome
Cyprinus carpio (fish)Embryonic development0.1 - 10 mg/LSignificant mortality at higher concentrations
Mammalian cellsCytotoxicity1 - 100 µMInduced cell death and apoptosis

Case Studies

Case Study 1: Aquatic Toxicity
A study assessed the effects of methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate on fish embryos (Cyprinus carpio). The results demonstrated that exposure to concentrations above 5 mg/L resulted in significant mortality and developmental abnormalities in embryos. This highlights the compound's potential environmental impact as a pollutant.

Case Study 2: Cytotoxic Effects in Mammalian Cells
In vitro studies have shown that methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate can induce cytotoxic effects in various mammalian cell lines. Concentrations as low as 10 µM were sufficient to trigger apoptotic pathways. These findings suggest potential implications for human health regarding exposure to this compound through environmental routes.

Research Findings

Recent investigations into the biological activity of methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate have revealed several key insights:

  • Endocrine Disruption: Similar compounds have been shown to interfere with hormonal signaling pathways in vertebrates. This raises concerns about the long-term effects of exposure on reproductive health.
  • Environmental Persistence: The compound's chlorinated structure may contribute to its persistence in the environment and bioaccumulation in aquatic organisms.
  • Pharmacokinetic Properties: Studies indicate that compounds with similar structures exhibit varied absorption rates and tissue distribution profiles in animal models.

Q & A

Q. How is Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate synthesized, and what are the critical steps for ensuring isotopic purity?

  • Methodological Answer : The synthesis involves deuterium incorporation at specific positions (3,5,6 on the aromatic ring) using deuterated precursors. A modified protocol for non-deuterated analogs (e.g., 2,4-dichlorophenoxy acetate) involves refluxing 2,4-dichlorophenoxyacetic acid with methanol and sulfuric acid . For deuteration, deuterated methanol (CD₃OD) or deuterium exchange catalysts are used. Post-synthesis, isotopic purity (>98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm D3 labeling .

Q. What spectroscopic techniques are most effective for characterizing Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate?

  • Methodological Answer :
  • NMR : ¹H NMR reveals absence of protons at positions 3,5,6, while ²H NMR confirms deuterium incorporation.
  • MS : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 238.083 (calculated for C₉H₅Cl₂D₃O₃) and isotopic patterns consistent with D3 labeling .
  • IR : Absence of C-H stretching vibrations (2800–3100 cm⁻¹) at deuterated positions .

Q. How is isotopic purity quantified, and what are common sources of contamination?

  • Methodological Answer : Isotopic purity is quantified via isotope ratio mass spectrometry (IRMS) or LC-MS with deuterium-specific calibration curves. Contamination risks include:
  • Residual non-deuterated solvents (e.g., H₂O in CD₃OD).
  • Incomplete deuteration during synthesis.
    Mitigation involves rigorous drying (molecular sieves) and purification via recrystallization .

Q. What are the primary applications of this deuterated compound in analytical chemistry?

  • Methodological Answer : It serves as an internal standard in quantitative LC-MS or GC-MS for analyzing non-deuterated 2,4-D analogs in environmental or biological matrices. Its deuterated structure minimizes matrix effects and co-elution interferences .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent deuterium exchange with atmospheric moisture or photodegradation. Solubility in isooctane (100 µg/mL) is recommended for long-term stability .

Advanced Research Questions

Q. How does deuteration affect the compound’s reactivity in degradation studies (e.g., hydrolysis, photolysis)?

  • Methodological Answer : Deuterium kinetic isotope effects (KIE) slow reaction rates. For example, hydrolysis of the ester group may show a KIE of 2–3 due to stronger C-D bonds. Experimental setups should compare degradation half-lives of deuterated vs. non-deuterated analogs under controlled pH/UV conditions .

Q. What are the challenges in crystallizing this deuterated compound for X-ray diffraction studies?

  • Methodological Answer : Deuterated compounds often form crystals with altered unit cell parameters. Use SHELXL for refinement, which accommodates deuterium scattering factors. Data collection at neutron sources (e.g., ILL) improves deuterium positioning accuracy but requires large crystals (>1 mm³) .

Q. How can researchers resolve contradictions in isotopic purity data between MS and NMR?

  • Methodological Answer : Discrepancies arise from partial deuteration or solvent exchange. Cross-validate with:
  • ²H NMR : Directly quantifies D incorporation.
  • Isotopic LogP : Compare experimental vs. calculated LogP (2.54 for D3 vs. 2.45 for non-deuterated) to assess purity .

Q. What computational methods are suitable for modeling deuterium effects on molecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model C-D bond vibrations and electronic effects. Compare vibrational spectra (IR/Raman) with simulated data to validate deuteration sites .

Q. How can this compound be used in tracer studies to monitor metabolic pathways in plants?

  • Methodological Answer :
    Introduce the deuterated compound into plant systems via hydroponic uptake. Use LC-HRMS to track deuterated metabolites (e.g., D3-labeled 2,4-D conjugates). Normalize against non-deuterated controls to distinguish endogenous vs. exogenous pathways .

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